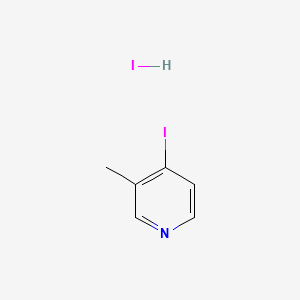

4-Iodo-3-methyl-pyridine;hydroiodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7I2N |

|---|---|

Molecular Weight |

346.94 g/mol |

IUPAC Name |

4-iodo-3-methylpyridine;hydroiodide |

InChI |

InChI=1S/C6H6IN.HI/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |

InChI Key |

GQHKFCYXQDKSRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)I.I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 Methyl Pyridine;hydroiodide

Precursor Synthesis of 4-Iodo-3-methyl-pyridine

The synthesis of the core heterocyclic structure, 4-Iodo-3-methyl-pyridine, can be approached through various methodologies, primarily focusing on the regioselective introduction of the iodo and methyl groups onto the pyridine (B92270) ring.

Regioselective Iodination Strategies

Direct regioselective iodination of 3-methylpyridine (B133936) (3-picoline) at the 4-position presents a significant challenge due to the electronic nature of the pyridine ring, which can lead to a mixture of isomers. organic-chemistry.org However, several indirect strategies can be employed to achieve the desired 4-iodo substitution pattern.

One effective, though indirect, method involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine (B17607). wikipedia.orgnih.govnih.gov This classical transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including iodo, via a diazonium salt intermediate. wikipedia.org The general steps for this approach are outlined below:

Diazotization: 3-amino-4-methylpyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures to form the corresponding diazonium salt.

Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide, to displace the diazonium group and introduce the iodine atom at the 4-position. wikipedia.org

This method offers good regioselectivity as the position of the iodo substituent is determined by the initial position of the amino group.

Another potential strategy involves the lithiation of a suitably protected 3-methylpyridine derivative followed by quenching with an iodine source. The regioselectivity of lithiation can be directed by the choice of directing groups and reaction conditions. For instance, lithiation of 3-methylthiophene (B123197) has been shown to be highly selective at the 5-position when using lithium 2,2,6,6-tetramethylpiperidide (LiTMP). iust.ac.ir A similar approach for 3-methylpyridine would require careful optimization to favor lithiation at the 4-position.

Furthermore, the halogenation of pyridines can be influenced by the presence of other substituents and the reaction conditions. For instance, the bromination of pyridine in oleum (B3057394) is thought to proceed through a pyridinium-1-sulfonate intermediate, leading to 3-bromopyridine. commonorganicchemistry.com While direct 4-iodination of 3-picoline is not well-documented, exploring various iodinating agents and catalysts could potentially lead to a viable synthetic route.

| Strategy | Starting Material | Key Reagents | General Yield | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | 3-Amino-4-methylpyridine | 1. NaNO₂, H₂SO₄ 2. KI | Moderate to Good | wikipedia.orgnih.govnih.gov |

| Lithiation/Iodination | 3-Methylpyridine (or derivative) | 1. Organolithium base (e.g., n-BuLi, LDA) 2. I₂ | Variable (dependent on regioselectivity) | researchgate.net |

Methylation Approaches for Pyridine Derivatives

The introduction of the methyl group can either precede or follow the iodination step. If methylation is performed on a pre-iodinated pyridine, the reaction conditions must be compatible with the C-I bond.

A common method for the methylation of pyridines is through radical reactions. The free-radical methylation of pyridines has been studied, and the ratios of isomers formed can be compared to corresponding phenylations. google.com Another approach involves the use of a nickel-nickel oxide catalyst to selectively methylate pyridine compounds at a position alpha to the heterocyclic nitrogen atom by reacting them with an organic compound capable of producing methyl groups, such as methanol (B129727). nih.gov

Rhodium-catalyzed C-3/5 methylation of pyridines has also been reported, utilizing a temporary dearomatization strategy. wikipedia.org This method allows for the direct introduction of a methyl group onto the aromatic ring using methanol and formaldehyde (B43269) as the key reagents. wikipedia.org However, the applicability of this method to an already substituted pyridine, such as a 4-iodopyridine, would need to be evaluated to ensure that the existing substituent does not interfere with the catalytic cycle.

Alternatively, if the synthesis starts with 3-methylpyridine, the subsequent iodination step must be regioselective for the 4-position, as discussed in the previous section.

| Method | Methylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Radical Methylation | Various radical precursors | Radical initiator | Can lead to a mixture of isomers. | google.com |

| Catalytic Methylation | Methanol | Nickel-nickel oxide | Selective for the alpha position. | nih.gov |

| Rhodium-Catalyzed Methylation | Methanol/Formaldehyde | Rhodium complex | C-3/5 selective via dearomatization. | wikipedia.org |

Optimization of Reaction Conditions for Pyridine Synthesis

The synthesis of substituted pyridines often requires careful optimization of reaction conditions to achieve high yields and selectivity. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the nature of the catalyst and reagents.

For instance, in the Sandmeyer reaction, the temperature must be kept low during the diazotization step to prevent the decomposition of the diazonium salt. The choice of acid and its concentration can also influence the outcome of the reaction.

In lithiation reactions, the choice of the organolithium base and the solvent is crucial for controlling the regioselectivity of deprotonation. The temperature must be strictly controlled, often at very low temperatures (-78 °C or lower), to prevent side reactions.

For catalytic methylation reactions, the catalyst loading, temperature, and pressure can significantly impact the reaction rate and selectivity. The presence of additives can also play a role; for example, in rhodium-catalyzed methylation, the addition of iodide was found to be detrimental in most cases, although it provided a small increase in yields for very electron-deficient pyridines. wikipedia.org

Formation of 4-Iodo-3-methyl-pyridine;hydroiodide

Once the 4-Iodo-3-methyl-pyridine precursor is synthesized and purified, it is converted to its hydroiodide salt. This is typically achieved by reacting the pyridine base with hydroiodic acid.

Protonation Kinetics and Thermodynamics with Hydroiodic Acid

The formation of the pyridinium (B92312) salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring accepts a proton from hydroiodic acid. rsc.org The thermodynamics of this process are governed by the basicity of the substituted pyridine. The pKa of the conjugate acid, the pyridinium ion, is a measure of the base strength of the pyridine. For substituted pyridines, the pKa values can be estimated using the Hammett equation, which relates the electronic effects of the substituents to the reactivity. nih.gov

The protonation of pyridines is generally a thermodynamically favorable process with a strong acid like hydroiodic acid. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the deprotonation of a series of pyridinium ions have been determined, providing insight into the thermodynamic driving forces of the reaction. nih.gov

| Thermodynamic Parameter | Description | Influencing Factors |

|---|---|---|

| pKa | Measure of the acidity of the pyridinium ion (conjugate acid). | Electronic effects of substituents (iodo and methyl groups). |

| ΔG | Gibbs free energy change of protonation. | Enthalpy and entropy changes. |

| ΔH | Enthalpy change of protonation. | Bond energies and solvation effects. |

| ΔS | Entropy change of protonation. | Changes in solvation and degrees of freedom. |

Solvent Effects on Salt Formation

The choice of solvent is critical for the successful formation and isolation of the this compound salt. Pyridinium salts are often insoluble in many organic solvents, which can be advantageous for their isolation by precipitation. rsc.org

The formation of the salt is typically carried out by dissolving the 4-Iodo-3-methyl-pyridine in a suitable organic solvent and then adding a solution of hydroiodic acid. The choice of solvent can influence the solubility of both the starting material and the resulting salt. A solvent in which the pyridine base is soluble but the hydroiodide salt is insoluble is ideal for achieving a high yield of the precipitated product.

Commonly used solvents for the preparation of pyridinium salts include ethers (like diethyl ether), alcohols, and chlorinated solvents. The solubility of pyridinium salts in organic solvents is influenced by the nature of both the cation and the anion. For pyridinium salts, the bulky and asymmetric nature of the ions can lead to weaker crystal lattice forces compared to simple inorganic salts, which can result in some solubility in polar organic solvents.

The crystallization of the salt is also a key step, and the solvent can affect the crystal quality. Slow cooling or slow evaporation of the solvent can promote the formation of well-defined crystals. In some cases, a binary solvent system may be used to fine-tune the solubility and promote crystallization.

Crystallization and Isolation Techniques for the Hydroiodide Salt

The successful synthesis of 4-iodo-3-methylpyridine (B3031273) hydroiodide is critically dependent on its effective isolation and purification from the reaction mixture. Pyridinium salts are typically crystalline solids, and their ionic nature dictates the choice of solvents and techniques for purification. wikipedia.org The isolation process for the hydroiodide salt generally involves inducing precipitation or crystallization from the reaction solvent, followed by collection and washing.

Commonly employed techniques for the crystallization of pyridinium salts include cooling crystallization, where a saturated solution of the crude product is cooled to decrease solubility and promote crystal formation, and anti-solvent addition. In the latter method, a solvent in which the salt is insoluble (an anti-solvent), such as diethyl ether or ethyl acetate, is added to a solution of the salt in a solvent where it is soluble (e.g., ethanol, methanol, or acetonitrile), causing the product to precipitate. nih.govnih.gov For N-alkylpyridinium salts, which share characteristics with the target compound, crystallization from ether has been shown to be effective, although multiple crystallizations may be necessary to achieve high purity, especially for compounds that initially form as oils. nih.gov

Once the solid salt has precipitated, it is isolated by filtration under reduced pressure. The collected solid is then washed with a suitable solvent, typically the anti-solvent used for precipitation or another non-polar solvent, to remove soluble impurities without dissolving the desired product. nih.gov The final step is drying the purified salt, often under a vacuum, to remove residual solvents. nih.gov In cases where impurities are persistent, fractional recrystallization can be an effective, albeit sometimes challenging, purification method for organic salts. researchgate.net

| Technique | Description | Typical Solvents/Anti-solvents | Key Considerations |

|---|---|---|---|

| Cooling Crystallization | Dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals. | Solvents: Ethanol, Methanol, Isopropanol. researchgate.net | The rate of cooling can affect crystal size and purity. Slower cooling generally yields larger, purer crystals. |

| Anti-Solvent Addition | Adding a solvent in which the salt is insoluble to a solution of the salt to induce precipitation. | Solvent/Anti-solvent pairs: Ethanol/Diethyl ether, Acetonitrile (B52724)/Toluene, Methanol/Ethyl acetate. nih.govnih.gov | The anti-solvent should be miscible with the primary solvent. The addition rate can control particle size. |

| Vapor Diffusion | A solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing crystallization. | Solvent/Anti-solvent pairs: Dichloromethane/Pentane, Toluene/Hexane. | An excellent method for obtaining high-quality single crystals for X-ray diffraction, especially with small amounts of material. unifr.ch |

| Washing | Washing the filtered solid product with a cold solvent to remove residual impurities. | Washing Solvents: Cold diethyl ether, Ethyl acetate, Hexane. researchgate.net | The washing solvent must not dissolve the product significantly. |

Alternative Synthetic Pathways for this compound

Beyond direct acidification of the parent pyridine, several advanced synthetic strategies can be envisioned for the preparation of 4-iodo-3-methylpyridine hydroiodide. These methods often offer advantages in terms of efficiency, atom economy, and environmental impact by reducing the number of separate operational steps.

One-Pot Syntheses of Pyridinium Hydroiodides

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, represents a highly efficient strategy. For the synthesis of 4-iodo-3-methylpyridine hydroiodide, a one-pot procedure could involve the iodination of a suitable precursor followed by in-situ salt formation. For instance, a process could be designed where 3-methylpyridine is first iodinated at the 4-position, and then hydroiodic acid is added directly to the reaction mixture to precipitate the desired salt.

The direct iodination of hydroxypyridines has been achieved in a one-pot fashion using reagents like sodium iodide and an oxidizing agent, yielding iodinated products in high yields without the need for complex purification. researchgate.netdatapdf.com A similar concept could be applied here, potentially starting from 3-methyl-4-pyridone, followed by iodination and subsequent reactions to yield the target compound. Another approach could involve the reaction of an appropriate alkene with iodine and a metal salt in an aqueous medium to generate an iodohydrin, demonstrating a one-pot transformation to a functionalized iodo-compound. ijrpc.com Molecular iodine has also been used as an effective catalyst in one-pot syntheses of various substituted pyridine derivatives, highlighting its utility in constructing the core heterocyclic structure which could then be converted to the salt. researchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (In-situ) | 3-Methylpyridine | Iodinating agent (e.g., I₂, NIS) in a suitable solvent. | 4-Iodo-3-methylpyridine (intermediate, not isolated). |

| 2 (In-situ) | 4-Iodo-3-methylpyridine | Addition of concentrated Hydroiodic Acid (HI). | 4-Iodo-3-methylpyridine hydroiodide (final product). |

Tandem Reaction Sequences for Target Compound Formation

Tandem reactions, also known as cascade reactions, are a subclass of one-pot processes where a subsequent reaction occurs as a direct consequence of a reactive intermediate formed in a prior step, all under the same reaction conditions. The synthesis of 4-iodo-3-methylpyridine hydroiodide could be achieved through a tandem sequence, for example, by generating a reactive pyridinium species that subsequently undergoes iodination.

Research has shown the successful use of tandem reactions for the functionalization of pyridinium salts. For instance, a tandem ring-contraction/regioselective C-H iodination of pyridinium salts has been developed to produce 4-iodopyrrole-2-carbaldehydes, demonstrating that a pyridinium ring can be part of a cascade that incorporates an iodine atom. nih.govresearchgate.net While this example results in a different heterocyclic core, it establishes the principle of tandem iodination involving a pyridinium intermediate. Another relevant strategy involves the iodine-mediated tandem formation of C-N and C-S bonds to access complex heterocyclic systems in a single pot. researchgate.net Applying this logic, one could devise a reaction where the formation of the pyridinium cation from 3-methylpyridine and HI creates an activated substrate that is then regioselectively iodinated in a tandem fashion.

Green Chemistry Approaches in Salt Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize waste, reduce energy consumption, and avoid hazardous solvents. mdpi.com The synthesis of pyridinium salts is well-suited to these approaches.

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool in green chemistry. The application of ultrasound irradiation can significantly accelerate reaction rates and improve yields in the synthesis of pyridinium salts. nih.gov Studies have shown that the alkylation of pyridine derivatives with alkyl iodides to form pyridinium iodides proceeds much faster and with higher yields under ultrasound compared to conventional heating methods. mdpi.comproquest.com This technique could be directly applied to the reaction of 4-iodo-3-methylpyridine with HI or an iodide source to form the target salt efficiently.

Mechanochemistry: Another prominent green technique is mechanochemistry, which involves inducing reactions by grinding solid reactants together, often with minimal or no solvent (neat grinding) or with a catalytic amount of liquid (liquid-assisted grinding, LAG). srce.hr This method has been successfully used for the quaternization of pyridines to produce pyridinium salts. srce.hr The synthesis of 4-iodo-3-methylpyridine hydroiodide could potentially be achieved by grinding solid 4-iodo-3-methylpyridine with a solid source of HI or by the LAG method, which would drastically reduce solvent waste and simplify product isolation. srce.hrnih.gov

| Method | Principle | Advantages | Potential Application |

|---|---|---|---|

| Ultrasound Irradiation | Uses high-frequency sound waves to induce cavitation, creating localized high temperature and pressure to accelerate reactions. nih.govnih.gov | Reduced reaction times, higher yields, milder conditions, lower energy consumption. proquest.com | Formation of the hydroiodide salt by reacting 4-iodo-3-methylpyridine with HI in a suitable solvent under sonication. |

| Mechanochemistry (Grinding) | Reaction is induced by mechanical force (grinding, milling) between solid reactants. srce.hr | Solvent-free or reduced solvent use, simple workup, high yields, applicability to solid-state reactions. srce.hrnih.gov | Grinding solid 4-iodo-3-methylpyridine with a solid acid or an iodide salt to form the hydroiodide salt directly. |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comproquest.com | Reduced toxicity and environmental impact, potential for catalyst recycling. | Performing the salt formation reaction in an aqueous medium or a recyclable ionic liquid. acs.org |

Advanced Structural Elucidation and Solid State Chemistry of 4 Iodo 3 Methyl Pyridine;hydroiodide

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study would be the definitive method to determine the precise molecular structure of 4-iodo-3-methyl-pyridine;hydroiodide. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's geometry.

Crystal Packing Motifs and Supramolecular Assemblies

The arrangement of molecules in the crystal, or crystal packing, is governed by the interplay of the aforementioned intermolecular forces. The analysis would identify recurring structural motifs and describe how these motifs assemble into larger supramolecular structures. Understanding the crystal packing is crucial for predicting and explaining the material's properties, such as its melting point, solubility, and mechanical behavior.

Conformational Analysis of the Pyridinium (B92312) Cation

While the pyridinium ring is largely planar, the orientation of the methyl group and any slight deviations from planarity would be of interest. A conformational analysis would describe the preferred geometry of the 3-methylpyridinium cation in the solid state and compare it with theoretical calculations.

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a complementary technique that is essential for the characterization of bulk crystalline materials. It provides a fingerprint of the crystalline phase or phases present in a sample.

Polymorphism and Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Each polymorph possesses a unique crystal structure and, consequently, different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms. Studies at various temperatures and pressures could also reveal the presence of any phase transitions.

Crystallinity and Microstructural Characterization

The quality of the PXRD pattern provides information about the crystallinity of the sample. Sharp, well-defined peaks are indicative of a highly crystalline material, while broad peaks suggest the presence of amorphous content or very small crystallites. Analysis of the peak profiles can also yield information about the microstructure of the material, such as crystallite size and lattice strain.

Further research involving the synthesis and crystallographic analysis of this compound is necessary to provide the experimental data required for a comprehensive discussion of its advanced structural elucidation and solid-state chemistry.

Advanced Spectroscopic Investigations

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into its molecular structure, bonding, and electronic properties, moving beyond simple confirmation of its identity to a deeper understanding of its chemical nature in both solid and solution states.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Hydrogen Bonding Probes

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular forces, particularly hydrogen bonding, within the crystal lattice of this compound.

In the FT-IR spectrum, the presence of the hydroiodide salt is expected to significantly influence the vibrational modes of the pyridine (B92270) ring. The N-H stretching vibration of the pyridinium cation typically appears as a broad band in the region of 2800-3200 cm⁻¹, often with a complex structure due to Fermi resonance and hydrogen bonding interactions with the iodide anion. The C-H stretching vibrations of the aromatic ring and the methyl group are anticipated in the 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ regions, respectively.

The fingerprint region (below 1600 cm⁻¹) is rich with information. The C=C and C=N stretching vibrations of the pyridine ring are expected to be observed between 1400 and 1600 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as the C-I stretching mode (typically found at lower wavenumbers), contribute to a complex pattern that is highly characteristic of the molecule's structure.

Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum than in the FT-IR spectrum. The C-I stretching vibration, in particular, is expected to give a strong Raman signal. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained.

The hydroiodide counter-ion plays a crucial role in the solid-state structure, participating in N-H···I hydrogen bonds. These interactions cause a red-shift (a shift to lower wavenumbers) in the N-H stretching frequency and a broadening of the corresponding absorption band in the FT-IR spectrum. The magnitude of this shift provides an indication of the strength of the hydrogen bond.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | 2800-3200 (broad) | Weak | Broadened due to strong N-H···I hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Characteristic of the pyridine ring. |

| Methyl C-H Stretch | 2900-3000 | 2900-3000 | Symmetric and asymmetric stretching modes. |

| C=C/C=N Ring Stretch | 1400-1600 | 1400-1600 | Multiple bands corresponding to ring vibrations. |

| C-H/N-H Bending | 1000-1400 | 1000-1400 | In-plane and out-of-plane bending modes. |

Note: The data in this table is predictive and based on typical values for similar pyridinium iodide compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights (beyond basic identification)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of this compound in solution. While basic ¹H and ¹³C NMR are used for initial identification, more advanced techniques reveal subtle structural details.

In the ¹H NMR spectrum, the protonation of the pyridine nitrogen leads to a general downfield shift of the ring proton signals compared to the free base. The chemical shifts are also influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group. The N-H proton is often observed as a broad singlet, and its chemical shift can be concentration and solvent dependent. Deuterium exchange with D₂O can be used to confirm the assignment of the N-H proton.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, helping to confirm the substitution pattern on the pyridine ring.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the pyridine ring and the methyl group. The carbon atom bearing the iodine (C4) is expected to be significantly shielded due to the heavy atom effect of iodine, resulting in an upfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H2 | ~8.5 | - | Doublet |

| H5 | ~7.5 | - | Doublet |

| H6 | ~8.3 | - | Singlet |

| CH₃ | ~2.4 | ~18 | Singlet |

| N-H | Variable (broad) | - | Broad singlet, exchangeable with D₂O |

| C2 | - | ~145 | |

| C3 | - | ~140 | |

| C4 | - | ~95 | Shielded by the iodine atom. |

| C5 | - | ~128 |

Note: The data in this table is predictive and based on known substituent effects on the pyridine ring and data for similar compounds. Actual experimental values may vary depending on the solvent and concentration.

Solid-State NMR for Local Environment Probes

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in the crystalline state of this compound. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, providing valuable information about the solid-state structure.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments would reveal the number of crystallographically inequivalent carbon sites in the unit cell. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions, such as the N-H···I hydrogen bond.

¹⁵N ssNMR would be particularly informative for characterizing the hydrogen bonding environment of the pyridinium nitrogen. The ¹⁵N chemical shift is highly sensitive to the protonation state and the strength of the hydrogen bond.

Furthermore, techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can be used to establish connectivity between protons and carbons, aiding in the assignment of the solid-state spectrum. The study of quadrupolar nuclei like ¹⁴N and ¹²⁷I, although more challenging, could provide direct information about the electric field gradient at these sites, offering further insights into the bonding and symmetry of the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is expected to be dominated by π → π* transitions within the aromatic pyridinium ring. The presence of the iodo and methyl substituents, as well as the protonation of the nitrogen atom, will influence the energy of these transitions.

Typically, pyridinium salts exhibit strong absorption bands in the UV region. For this compound, one would expect to observe one or more intense bands below 300 nm. The iodine substituent may introduce n → σ* transitions at lower energies (longer wavelengths), but these are often weak and may be obscured by the more intense π → π* transitions.

Solvatochromism, the change in the position of the absorption bands with solvent polarity, can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Solvent | Predicted λ_max (nm) | Transition Type |

|---|---|---|

| Methanol (B129727) | ~230, ~270 | π → π* |

Note: The data in this table is predictive and based on the UV-Vis spectra of similar pyridinium compounds. Actual experimental values may vary.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the cation, [C₆H₇IN]⁺, would be readily observed. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the organic cation.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide detailed structural information. The fragmentation of the 4-Iodo-3-methyl-pyridinium cation is expected to proceed through several pathways. A prominent fragmentation pathway would likely involve the loss of a hydrogen iodide (HI) molecule, leading to the formation of a radical cation of 4-iodo-3-methylpyridine (B3031273). Another possible fragmentation is the loss of an iodine radical, resulting in a methyl-pyridinium cation. The loss of a methyl radical from the parent ion is also a plausible fragmentation route.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule and provides further evidence for the assigned structure.

Table 4: Predicted Fragmentation Pathways for the [C₆H₇IN]⁺ Cation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 220.97 | 93.06 | I• (Iodine radical) | 3-methylpyridinium |

| 220.97 | 205.95 | CH₃• (Methyl radical) | 4-iodopyridinium |

Note: The m/z values are calculated based on the most abundant isotopes. The proposed fragmentation pathways are based on general principles of mass spectrometry and the known fragmentation of similar compounds.

Computational and Theoretical Chemistry of 4 Iodo 3 Methyl Pyridine;hydroiodide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Iodo-3-methyl-pyridine;hydroiodide at the molecular level. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular attributes with high accuracy.

The electronic structure of the 4-iodo-3-methylpyridinium cation is significantly influenced by the substituents on the pyridine (B92270) ring. The presence of an electron-donating methyl group at the 3-position and an electron-withdrawing iodine atom at the 4-position creates a unique electronic environment. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electron density and the nature of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of the molecule. For the 4-iodo-3-methylpyridinium cation, the HOMO is expected to be localized primarily on the iodine atom and the pyridine ring, while the LUMO is likely to be distributed over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. Substituents on the pyridine ring are known to modulate this gap; for instance, electron-withdrawing groups tend to lower the HOMO-LUMO gap, suggesting increased reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinium (B92312) Cation

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for a substituted pyridinium cation and are intended for illustrative purposes.

The charge distribution within the 4-iodo-3-methylpyridinium cation is non-uniform due to the differing electronegativities of the constituent atoms. The nitrogen atom in the pyridine ring, being highly electronegative, draws electron density, resulting in a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon atoms. The iodine atom, although less electronegative than nitrogen, also influences the charge distribution through inductive and resonance effects.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. For the 4-iodo-3-methylpyridinium cation, the ESP map would show a region of positive potential around the hydrogen atom attached to the nitrogen, indicating its acidic nature and propensity for hydrogen bonding. Regions of negative potential would be expected around the iodine atom, highlighting its ability to interact with electrophilic species.

The protonation of 4-iodo-3-methyl-pyridine at the nitrogen atom is an exothermic process, leading to the formation of the stable 4-iodo-3-methylpyridinium cation. The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, can be calculated using high-level quantum chemical methods. The proton affinity of pyridine itself is experimentally determined to be around 930 kJ/mol, and substitutions on the ring will modulate this value. nist.gov The methyl group, being electron-donating, is expected to increase the basicity of the nitrogen atom and thus increase the proton affinity. Conversely, the electron-withdrawing iodine atom would decrease the basicity. The net effect would be a balance of these opposing influences.

The interaction between the 4-iodo-3-methylpyridinium cation and the iodide anion is primarily electrostatic, forming an ion pair. Quantum chemical calculations can be used to determine the binding energy of this ion pair, which is a measure of the strength of the interaction. In the gas phase, this interaction is very strong. In solution, the interaction is moderated by the dielectric constant of the solvent.

Reactivity and Synthetic Applications of 4 Iodo 3 Methyl Pyridine;hydroiodide in Organic Synthesis

Role as a Nucleophilic or Electrophilic Reagent Precursor

4-Iodo-3-methyl-pyridine can serve as a precursor to both nucleophilic and electrophilic reagents, although its most prominent role is as an electrophilic partner in cross-coupling and substitution reactions. The carbon-iodine bond is the primary site of electrophilicity, while the nitrogen atom of the free base provides a site of nucleophilicity.

The carbon-iodine bond in 4-iodo-3-methyl-pyridine is highly susceptible to oxidative addition to a low-valent palladium(0) complex, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com The hydroiodide salt is typically converted to the free base, 4-iodo-3-methyl-pyridine, under the basic conditions required for these couplings.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the iodopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgrose-hulman.eduorganic-chemistry.org This method is widely used to synthesize complex molecules, including pharmaceuticals. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the iodopyridine with a terminal alkyne. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orgnih.govyoutube.com The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making 4-iodo-3-methyl-pyridine a highly reactive partner for this transformation. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the iodopyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. libretexts.orgyoutube.com

Below is a table summarizing typical conditions for these cross-coupling reactions with substrates similar to 4-iodo-3-methyl-pyridine.

| Reaction | Coupling Partner | Typical Palladium Catalyst | Typical Base | Typical Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, H₂O | 80-120 °C |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (+ CuI) | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | 25-80 °C |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene | 80-140 °C |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridines. youtube.comthieme-connect.de The pyridine (B92270) ring is inherently electron-deficient, and this effect is greatly enhanced when the nitrogen atom is protonated (as in the hydroiodide salt) or quaternized. This positive charge activates the ring, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles. libretexts.org

The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group (iodide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the iodide ion. While iodide is an excellent leaving group in Sₙ1 and Sₙ2 reactions, the leaving group ability in SₙAr can be different, with fluoride (B91410) often being more effective due to its high electronegativity which facilitates the initial nucleophilic attack. nih.gov However, the strong activation provided by the pyridinium (B92312) nitrogen allows for the displacement of iodide by a variety of nucleophiles. nih.gov

Common nucleophiles used in SNAr reactions with activated halopyridines include amines, alkoxides, and thiols.

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Amine | Piperidine, Aniline | 4-Aminopyridine derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Alkoxypyridine derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)pyridine derivative |

Utilization in Quaternization Reactions (beyond hydroiodide formation)

The nitrogen atom of the free base, 4-iodo-3-methyl-pyridine, possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles to form quaternary pyridinium salts. This process is known as quaternization.

N-Alkylation: 4-Iodo-3-methyl-pyridine reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl triflates, to form N-alkyl-4-iodo-3-methylpyridinium salts. nih.govresearchgate.net These reactions typically proceed readily, yielding stable, crystalline solids.

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides yields N-acylpyridinium salts. These salts are often highly reactive and are typically used in situ as powerful acylating agents themselves or as intermediates in other transformations.

The formation of a permanent positive charge on the nitrogen atom through N-alkylation dramatically increases the electrophilicity of the pyridine ring. This heightened reactivity makes the N-alkylated salts exceptionally potent substrates for nucleophilic aromatic substitution, often enabling reactions that are difficult with the neutral pyridine or even the hydroiodide salt. nih.gov

For instance, research has shown that N-methyl-4-iodopyridinium salts readily react with nucleophiles like other pyridines or phosphines to displace the iodide at the 4-position. researchgate.net This enhanced reactivity is a direct consequence of the powerful electron-withdrawing effect of the N-alkyl group, which strongly stabilizes the negatively charged Meisenheimer intermediate formed during the SₙAr reaction.

Acid-Catalyzed Reactions

The term "acid-catalyzed reactions" in the context of 4-iodo-3-methyl-pyridine;hydroiodide can be interpreted in two ways: reactions where the compound is a substrate under acidic conditions, or reactions where it might act as an acid catalyst itself.

The most relevant discussion involves the reactivity of the pyridine ring toward electrophilic aromatic substitution (SₑAr). Pyridine itself is highly resistant to SₑAr reactions like nitration or halogenation due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org When the nitrogen is protonated, as in the hydroiodide salt, the ring becomes severely deactivated. youtube.com The pyridinium ion is isoelectronic with nitrobenzene, another strongly deactivated system. Consequently, forcing an electrophilic substitution on the 4-iodo-3-methyl-pyridinium ring would require extremely harsh acidic conditions and high temperatures, and the yields are typically very low. youtube.com Electrophilic attack, if it occurs, is directed to the meta-position (C-5). youtube.com Therefore, the primary role of strong acid in this context is to deactivate the ring toward electrophilic attack.

Alternatively, strategies exist to facilitate electrophilic substitution on pyridines, such as conversion to the corresponding N-oxide, which activates the 4-position for electrophilic attack under milder conditions. quimicaorganica.org However, this falls outside the direct reactivity of the hydroiodide salt itself.

Proton-Transfer Equilibria in Different Solvents

The proton-transfer equilibrium of this compound is a critical factor governing its utility in acid-base chemistry. The equilibrium involves the dissociation of the 4-iodo-3-methylpyridinium cation to release a proton and the corresponding free base, 4-iodo-3-methylpyridine (B3031273). This equilibrium is significantly influenced by the nature of the solvent, particularly its polarity, proticity, and ability to solvate the resulting ions.

The acidity of the 4-iodo-3-methylpyridinium ion is represented by its pKa value. While specific experimental data for this compound across a range of solvents is not extensively documented, the expected trends can be inferred from the behavior of similar pyridinium salts. In general, the pKa of a pyridinium salt is influenced by the electronic effects of the substituents on the pyridine ring. The iodo-group at the 4-position and the methyl group at the 3-position will electronically influence the pyridine ring, which in turn affects the acidity of the pyridinium proton.

The following table provides hypothetical pKa values for this compound in various solvents to illustrate the expected solvent effects. These values are based on the typical behavior of pyridinium salts.

| Solvent | Dielectric Constant (ε) | Expected pKa Range | Rationale for Solvent Effect |

| Water | 78.4 | 3.5 - 4.5 | A polar, protic solvent that can effectively solvate both the pyridinium cation and the iodide anion, as well as the proton, thus favoring dissociation. |

| Methanol (B129727) | 32.7 | 4.0 - 5.0 | A polar, protic solvent, but less polar than water, leading to slightly less stabilization of the charged species and a higher pKa. |

| Acetonitrile | 37.5 | 8.0 - 9.0 | A polar, aprotic solvent that can solvate the cation but is a poor hydrogen bond donor, leading to a significantly higher pKa compared to protic solvents. |

| Dichloromethane | 8.9 | 9.5 - 10.5 | A nonpolar, aprotic solvent that provides minimal stabilization for the charged species, thus disfavoring dissociation and resulting in a higher pKa. |

Role of the Hydroiodide as a Proton Source in Organic Transformations

The hydroiodide component of this compound allows it to function as a proton source, essentially acting as a Brønsted acid catalyst in various organic transformations. The release of a proton from the 4-iodo-3-methylpyridinium cation can catalyze a range of acid-mediated reactions.

One area where pyridinium salts have been explored as catalysts is in the conversion of epoxides to cyclic carbonates using carbon dioxide. In such reactions, the pyridinium iodide can act as a co-catalyst, where the proton facilitates the ring-opening of the epoxide, and the iodide anion acts as a nucleophile. Although direct studies on this compound for this purpose are limited, the reactivity of similar pyridinium iodides suggests its potential in this application.

The catalytic activity is dependent on the acidity of the pyridinium salt. A study on various p-substituted pyridinium iodides in the synthesis of cyclic carbonates from epoxides and CO2 indicated that the catalytic efficiency is influenced by the electronic nature of the substituent on the pyridine ring.

Stereoselective Transformations

The pyridine core of 4-Iodo-3-methyl-pyridine offers a scaffold for the development of chiral ligands and catalysts for stereoselective transformations. The presence of the iodo-substituent provides a handle for further functionalization, such as through cross-coupling reactions, to introduce chiral auxiliaries.

Asymmetric Catalysis with Derived Ligands

While 4-Iodo-3-methyl-pyridine itself is achiral, it can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The iodo-group at the 4-position is particularly amenable to reactions like Suzuki or Sonogashira coupling, allowing for the introduction of chiral groups. For instance, coupling with a chiral boronic acid or a terminal alkyne bearing a chiral center could yield novel chiral pyridine-based ligands.

These derived chiral ligands can then be coordinated with transition metals to form catalysts for a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the methyl group at the 3-position and the newly introduced chiral moiety, would play a crucial role in determining the enantioselectivity of the catalyzed reaction. The development of chiral pyridine-based ligands is an active area of research, with many examples of highly effective catalysts being derived from functionalized pyridines.

Chiral Induction in Reactions Involving the Pyridine Core

Chiral induction refers to the preferential formation of one enantiomer or diastereomer of a product over the other, due to the influence of a chiral feature in the substrate, reagent, catalyst, or solvent. In the context of reactions involving the 4-Iodo-3-methyl-pyridine core, if a chiral center is introduced into the molecule, it can influence the stereochemical outcome of subsequent reactions.

For example, if the methyl group at the 3-position were replaced by a chiral substituent, or if a chiral group were introduced at another position on the pyridine ring, this could lead to diastereoselective reactions at the pyridine core or at a substituent. The chiral environment created by the existing stereocenter would favor the approach of reagents from a particular face, leading to the formation of one diastereomer in excess. This principle is fundamental to many strategies in asymmetric synthesis. The concept of using chiral pyridines to induce chirality in self-assembly processes has also been explored, highlighting the potential of chiral pyridine derivatives to control the stereochemistry of supramolecular structures.

Derivatization and Functionalization of 4 Iodo 3 Methyl Pyridine;hydroiodide

Modification of the Iodine Substituent

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent site for a variety of chemical modifications. Its relatively low bond strength and the good leaving group ability of the iodide ion facilitate reductive dehalogenation, substitution with other groups, and the formation of organometallic intermediates.

Reductive Dehalogenation Pathways

The removal of the iodine atom to yield 3-methyl-pyridine is a fundamental transformation. This reductive dehalogenation can be accomplished through several standard methods commonly employed for aryl halides. Catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C) and a base to neutralize the generated HI, is a highly effective method. Alternative approaches include the use of reducing metals like zinc in an acidic medium or reactions involving hydride donors.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., NEt₃), Solvent (e.g., EtOH) | 3-Methyl-pyridine |

| Metal/Acid Reduction | Zn, Acetic Acid | 3-Methyl-pyridine |

| Transfer Hydrogenation | Formic acid, Pd/C | 3-Methyl-pyridine |

Introduction of Other Halogens or Functional Groups

The iodine atom serves as a versatile placeholder that can be substituted with other halogens or a wide array of functional groups, primarily through metal-catalyzed cross-coupling reactions.

Halogen Exchange: While the Finkelstein reaction is more common for alkyl halides, analogous halogen exchange reactions for aryl halides exist. acs.orgmanac-inc.co.jporganicmystery.com Converting the iodo-substituent to a bromo, chloro, or fluoro group typically requires specific metal-catalyzed conditions, as the direct nucleophilic substitution is challenging on an unactivated pyridine (B92270) ring. frontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is exceptionally reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the 4-pyridyl position with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl and substituted styrene (B11656) derivatives.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C4 position by coupling with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by a copper(I) salt. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling with a primary or secondary amine. wikipedia.org The reaction exhibits high selectivity for the C-I bond at the 4-position. researchgate.netacs.org

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura wikipedia.orgorganic-chemistry.org | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 4-Aryl-3-methyl-pyridine |

| Sonogashira wikipedia.orgyoutube.com | R-C≡CH | PdCl₂(PPh₃)₂/CuI | NEt₃, Piperidine | 4-Alkynyl-3-methyl-pyridine |

| Buchwald-Hartwig wikipedia.orgresearchgate.net | R¹R²NH | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOt-Bu, K₃PO₄ | 4-Amino-3-methyl-pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tol)₃ | NEt₃ | 4-Alkenyl-3-methyl-pyridine |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (No base required) | 4-Aryl/Alkenyl-3-methyl-pyridine |

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The C-I bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. These organometallic intermediates can then react with a wide range of electrophiles.

Organolithium Reagents: Halogen-metal exchange is a common method for preparing organolithium compounds. Treating 4-iodo-3-methyl-pyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in rapid iodine-lithium exchange to form 4-lithio-3-methyl-pyridine. acs.orgclockss.org This intermediate can be trapped with various electrophiles.

Grignard Reagents: The direct formation of a Grignard reagent by reacting 4-iodo-3-methyl-pyridine with magnesium metal can be challenging due to the reactivity of the pyridine ring. mnstate.eduresearchgate.net The reaction often requires activated magnesium (e.g., Rieke magnesium) or the use of an entrainment agent like 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.orglibretexts.org Once formed, the 3-methyl-pyridin-4-ylmagnesium iodide is a strong nucleophile. researchgate.net

| Organometallic Reagent | Formation Method | Electrophile (E⁺) | Product after Quench (E) |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | CO₂ then H⁺ | -COOH |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | RCHO then H₂O | -CH(OH)R |

| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | DMF | -CHO |

| Grignard Reagent | Mg, THF, initiator (e.g., I₂, C₂H₄Br₂) wikipedia.org | H₂O | -H |

| Grignard Reagent | Mg, THF, initiator (e.g., I₂, C₂H₄Br₂) wikipedia.org | Ketone (R₂C=O) | -C(OH)R₂ |

Transformations at the Methyl Group

The methyl group at the C3 position is analogous to a benzylic group, rendering its C-H bonds susceptible to oxidation and radical substitution.

Benzylic Oxidation and Reduction Strategies

The oxidation of the methyl group can lead to the formation of an alcohol, aldehyde, or carboxylic acid, depending on the oxidant and reaction conditions. nih.govmasterorganicchemistry.com

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group completely to a carboxylic acid (4-iodo-nicotinic acid). google.com Catalytic systems using cobalt or manganese salts in the presence of molecular oxygen are also effective for this transformation. bme.humdpi.comresearchgate.net

Oxidation to Aldehyde/Alcohol: Achieving partial oxidation to the aldehyde (4-iodo-pyridine-3-carbaldehyde) or alcohol ( (4-iodopyridin-3-yl)methanol) is more challenging as these intermediates are often susceptible to further oxidation. researchgate.net This requires milder and more selective oxidizing agents, such as manganese dioxide (MnO₂) for the alcohol-to-aldehyde step, or controlled catalytic oxidations.

Reduction strategies would be employed to convert the oxidized functionalities back to lower oxidation states, for example, the reduction of the carboxylic acid to the alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

| Desired Product | Reagents and Conditions | Notes |

| 4-Iodo-nicotinic acid | KMnO₄, H₂O/Pyridine, heat | Harsh conditions, complete oxidation. masterorganicchemistry.com |

| 4-Iodo-nicotinic acid | Co(OAc)₂/Mn(OAc)₂, O₂, Acetic acid, heat | Catalytic aerobic oxidation. mdpi.com |

| 4-Iodo-pyridine-3-carbaldehyde | Mild oxidation of the corresponding alcohol (e.g., with MnO₂) | Requires prior formation of the alcohol. researchgate.net |

| (4-Iodopyridin-3-yl)methanol | Reduction of the corresponding carboxylic acid (e.g., with BH₃) | Requires prior oxidation to the carboxylic acid. |

Introduction of Side-Chain Functionality

Expanding the carbon framework at the C3 position can be achieved by first activating the methyl group.

Side-Chain Halogenation: A common strategy is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. google.com This reaction selectively replaces a hydrogen atom of the methyl group with a bromine atom, yielding 3-(bromomethyl)-4-iodo-pyridine. This brominated intermediate is a versatile electrophile for subsequent Sₙ2 reactions with various nucleophiles (e.g., cyanides, azides, alkoxides, amines), allowing for the introduction of a wide range of side-chain functionalities. Side-chain fluorination is also possible using reagents like hydrogen fluoride (B91410) and chlorine. google.com

Deprotonation and Alkylation: The methyl protons can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a nucleophilic carbanion. This anion can then react with electrophiles, such as alkyl halides, to form a new C-C bond and extend the side chain.

| Reaction Type | Reagents and Conditions | Intermediate Product | Subsequent Reactions |

| Radical Halogenation | NBS, AIBN, CCl₄, heat google.com | 3-(Bromomethyl)-4-iodo-pyridine | Sₙ2 with Nu⁻ (e.g., CN⁻, N₃⁻, RO⁻) |

| Deprotonation | LDA, THF, -78 °C | 3-(Lithiomethyl)-4-iodo-pyridine | Quench with electrophile (e.g., R-X, RCHO) |

Ring Functionalization of 4-Iodo-3-methyl-pyridine;hydroiodide

The functionalization of the pyridine ring in 4-iodo-3-methylpyridine (B3031273) allows for the introduction of new substituents at the unoccupied C-2, C-5, and C-6 positions. This can be achieved through various strategies, including direct C-H activation, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The inherent electronic properties of the pyridine ring, combined with the directing effects of the methyl and iodo substituents, govern the regioselectivity of these transformations.

Direct C-H Activation Studies on the Pyridine Ring

Direct C-H activation is a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. However, the C-H bonds of pyridine are generally unreactive due to the ring's electron-deficient nature. rsc.orgrsc.org Functionalization often requires harsh conditions or specific activation strategies. For 4-iodo-3-methylpyridine, several approaches can be considered based on studies of related pyridine derivatives.

Deprotonation and Metalation:

One common C-H activation strategy involves deprotonation with a strong base to form an organometallic intermediate, which can then react with an electrophile. This process, known as directed ortho metalation (DoM), typically requires a directing metalation group (DMG) to control the regioselectivity and overcome the low acidity of pyridine's C-H bonds. wikipedia.orgorganic-chemistry.org

In the context of 4-iodo-3-methylpyridine, the pyridine nitrogen itself can act as a directing group. The C-H bond at the C-2 position is generally the most acidic on the pyridine ring due to its proximity to the electronegative nitrogen atom. rsc.org However, direct lithiation of pyridines with strong bases like alkyllithiums can be complicated by competitive nucleophilic addition to the C-2 or C-6 positions. harvard.edu

To circumvent this, specialized bases or directing groups are often employed. While the methyl group at C-3 is a very weak directing group, studies on iodopyridines have shown that directed ortho-lithiation is a feasible strategy. acs.org For 4-iodo-3-methylpyridine, this could theoretically direct metalation to the C-5 position. A more plausible approach involves introducing a stronger directing group onto the molecule.

Transition Metal-Catalyzed C-H Activation:

Transition metal catalysis offers a versatile alternative for C-H functionalization. The pyridine nitrogen can act as an intrinsic directing group, coordinating to the metal center and guiding C-H activation to the ortho C-2 and C-6 positions.

A particularly effective strategy involves the preliminary conversion of the pyridine to its N-oxide. The N-oxide group is a powerful directing group for palladium-catalyzed C-H activation, selectively promoting functionalization at the C-2 and C-6 positions. researchgate.netnih.gov This method has been successfully used for both alkenylation and direct arylation of various pyridine N-oxides. researchgate.net Applying this to 4-iodo-3-methylpyridine would involve a two-step sequence: N-oxidation followed by Pd-catalyzed coupling at the C-2/C-6 positions.

The table below summarizes potential C-H activation strategies and the predicted regioselectivity for 4-iodo-3-methylpyridine.

| Activation Method | Reagents/Catalyst | Predicted Primary Site(s) | Rationale |

|---|---|---|---|

| Deprotonation/Lithiation | Strong Base (e.g., LDA, LTMP) | C-2 | Highest kinetic acidity due to proximity to ring nitrogen. rsc.org |

| Directed ortho Metalation (DoM) | Requires installation of a Directing Metalation Group (DMG) | ortho to DMG | DMG coordinates with the metal, directing deprotonation to the adjacent C-H bond. wikipedia.org |

| Pd-Catalyzed C-H Activation via N-Oxide | 1. Oxidant (e.g., m-CPBA) 2. Pd(OAc)₂, Ag₂CO₃ | C-2 and C-6 | The N-oxide acts as an efficient directing group for ortho-C-H activation. researchgate.netnih.gov |

Electrophilic and Nucleophilic Aromatic Substitution at Unsubstituted Positions

The introduction of functional groups at the C-2, C-5, and C-6 positions can also be achieved through classical aromatic substitution reactions. The outcome is determined by the interplay of the directing effects of the pyridine nitrogen and the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh, forcing conditions. quimicaorganica.org The nitrogen atom deactivates the ortho (C-2, C-6) and para (C-4) positions most strongly. Consequently, electrophilic substitution on pyridine itself occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen). quora.comquora.com

In 4-iodo-3-methylpyridine, the directing effects are more complex:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C-3 and C-5).

Methyl Group (C-3): Activating (by induction and hyperconjugation), directs ortho (to C-2, C-4) and para (to C-6).

Iodo Group (C-4): Deactivating (by induction) but directs ortho (to C-3, C-5) and para (to the nitrogen, not a C-H).

Considering these combined influences, the C-5 position is the most likely site for electrophilic attack as it is meta to the deactivating nitrogen and ortho to the iodo director. The C-2 and C-6 positions are strongly deactivated by the nitrogen, although C-6 receives a directing effect from the methyl group.

A more effective route for electrophilic substitution involves the formation of the corresponding pyridine N-oxide . The N-oxide group is activating and directs electrophiles to the C-4 and C-2/C-6 positions. quimicaorganica.orgyoutube.com Since the C-4 position is blocked in 4-iodo-3-methylpyridine N-oxide, electrophilic attack would be strongly directed to the C-2 and C-6 positions.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. At these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com

For 4-iodo-3-methylpyridine, the C-4 position is occupied by an iodine atom, which can act as a leaving group in an SNAr reaction. However, this section focuses on substitution at unsubstituted positions. Nucleophilic substitution of a hydride ion (SNAr-H) can occur at the activated C-2 and C-6 positions. The classic example of this is the Chichibabin reaction , which uses sodium amide (NaNH₂) to introduce an amino group, typically at the C-2 position. wikipedia.orgscientificupdate.com For 4-iodo-3-methylpyridine, amination would be expected to occur at the C-2 or C-6 position. The methyl group at C-3 may provide some steric hindrance, potentially favoring attack at the C-6 position over the C-2 position.

The table below summarizes the predicted regiochemical outcomes for substitution reactions at the unoccupied positions of the 4-iodo-3-methylpyridine ring.

| Reaction Type | Predicted Primary Site(s) | Rationale | Alternative Strategy |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | C-5 | Position is meta to the deactivating nitrogen director and ortho to the iodo director. quora.com | Formation of N-oxide to activate and direct attack to C-2 and C-6 positions. quimicaorganica.org |

| Nucleophilic Aromatic Substitution (SNAr-H) | C-6 and C-2 | Nitrogen atom stabilizes the anionic intermediate from attack at ortho and para positions. stackexchange.comechemi.com C-6 may be favored over C-2 due to less steric hindrance from the C-3 methyl group. | N/A |

Advanced Analytical Methodologies for 4 Iodo 3 Pyridine;hydroiodide Beyond Basic Identification

Chromatographic Separation Techniques

Chromatography is indispensable for separating 4-Iodo-3-methylpyridine (B3031273);hydroiodide from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted method for determining the purity of 4-Iodo-3-methylpyridine;hydroiodide and for monitoring the progress of reactions in which it is a reactant or product. The technique separates compounds based on their polarity, with the polar hydroiodide salt being well-suited for analysis using aqueous mobile phases.

Detailed research findings indicate that method development for halopyridines often involves a C18 stationary phase, which provides excellent hydrophobic interaction and resolution. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). An isocratic or gradient elution can be employed to achieve optimal separation of the target compound from any impurities within a reasonable timeframe. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the consumption of reactants and the formation of the product, allowing for precise determination of reaction endpoints and kinetics.

| Parameter | Condition |

|---|---|

| Column | ODS C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic (e.g., 70:30 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

While the hydroiodide salt of 4-Iodo-3-methylpyridine is non-volatile, Gas Chromatography (GC) is an essential technique for analyzing its non-salt form or other volatile derivatives that may be formed during synthesis or side reactions, such as through hydrodehalogenation. The analysis typically requires a high-temperature capillary column with a non-polar or medium-polarity stationary phase.

For instance, in monitoring a dehalogenation side reaction, GC with flame-ionization detection (FID) can be used to quantify the formation of volatile by-products. The method involves injecting a sample, often after derivatization or extraction into an organic solvent, into a heated port where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase as they are carried through the column by an inert gas. A programmed temperature ramp is commonly used to ensure efficient separation of compounds with different volatilities.

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.320 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | Initial 50 °C, ramp at 20 °C/min to 150 °C, then ramp at 25 °C/min to 325 °C, hold for 1 min |

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the electronic properties of 4-Iodo-3-methylpyridine;hydroiodide by studying its oxidation and reduction behavior. CV provides valuable information on the redox potentials and the stability of the resulting charged species. This characterization is important for understanding its reactivity and potential applications in areas like materials science or catalysis.

In a typical CV experiment, a potential is swept between two limits while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the compound is oxidized or reduced. For iodo-pyridine compounds, the iodine substituent is known to act as an electron-withdrawing group, which typically makes the pyridine ring more difficult to oxidize and easier to reduce compared to the unsubstituted parent molecule. The electrochemical data can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

| Component | Specification |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile or Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate | 50-200 mV/s |

Cyclic Voltammetry for Redox Behavior

The redox behavior of substituted oligo(aza)pyridine ligands is often correlated with their electronic properties, which are influenced by the attached substituents. rsc.org Theoretical studies, such as those employing Density Functional Theory (DFT), have shown a strong correlation between the calculated energies (like LUMO energy and electron affinity) of substituted phenanthrolines and bipyridines and their experimentally measured reduction potentials. rsc.org A linear relationship has also been observed between the reduction potential of terpyridine ligands and the sum of the Hammett constants of their substituents. rsc.org

A hypothetical cyclic voltammetry experiment for this compound would likely reveal a reduction wave corresponding to the acceptance of an electron by the pyridinium (B92312) cation. The potential at which this occurs would be indicative of the compound's electron affinity.

Table 1: Expected Influences of Substituents on the Redox Potential of 4-Iodo-3-methylpyridine;hydroiodide

| Substituent/Feature | Electronic Effect | Expected Impact on Reduction Potential |

| Iodine (at position 4) | Electron-withdrawing | Shift to less negative potential (easier reduction) |

| Methyl (at position 3) | Electron-donating | Shift to more negative potential (harder reduction) |

| Protonation (hydroiodide) | Electron-withdrawing | Significant shift to less negative potential (much easier reduction) |

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is a standard method for determining the acid-base dissociation constant (pKa) of a compound, providing a quantitative measure of its acidity or basicity. For 4-Iodo-3-methylpyridine;hydroiodide, this technique would be used to determine the pKa of its conjugate acid, the 4-iodo-3-methylpyridinium ion.

While a specific experimental pKa value for 4-Iodo-3-methylpyridine;hydroiodide is not documented in the searched literature, we can estimate its value by examining the pKa values of related compounds. The basicity of pyridine is significantly influenced by the electronic effects of its substituents. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of the corresponding pyridinium ion. Conversely, electron-donating groups increase the electron density on the nitrogen, making it a stronger base and raising the pKa.

The parent compound, 3-methylpyridine (B133936) (3-picoline), has a pKa of approximately 5.68, which is higher than that of pyridine (pKa ≈ 5.25) due to the electron-donating effect of the methyl group. wikipedia.org In contrast, the introduction of an electron-withdrawing iodine atom is expected to decrease the basicity. For instance, 3-iodopyridine (B74083) has a pKa of 3.25. aatbio.com

Given that 4-Iodo-3-methylpyridine has both an electron-donating methyl group and an electron-withdrawing iodo group, its pKa would be expected to lie somewhere between these values. The precise value would depend on the relative strengths and positional effects of these two substituents. The hydroiodide salt form of the compound is the product of the reaction between the basic pyridine derivative and hydroiodic acid. Potentiometric titration would involve titrating a solution of this salt with a standard base to determine the inflection point and subsequently calculate the pKa.

Table 2: pKa Values of Related Pyridine Compounds for Comparison

| Compound | CAS Number | pKa | Reference |

| 3-Methylpyridine | 108-99-6 | ~5.68 | wikipedia.org |

| Pyridine | 110-86-1 | ~5.25 | N/A |

| 3-Iodopyridine | 15854-87-2 | 3.25 | aatbio.com |

| 2-Iodopyridine | 5029-67-4 | 1.82 | chemicalbook.com |

| 4-Iodopyridine | 15854-87-2 | N/A | nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, phase transitions, and decomposition behavior of chemical compounds. For 4-Iodo-3-methylpyridine;hydroiodide, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable information.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and other phase transitions.

For 4-Iodo-3-methylpyridine;hydroiodide, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature of this peak provides the melting point, while the integrated area of the peak corresponds to the enthalpy of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting temperature.

Beyond melting, DSC can also indicate the onset of decomposition. If the compound decomposes upon melting, the DSC curve might show an exothermic or complex endothermic/exothermic event following the melting peak. The thermal stability of substituted pyridine N-oxides has been studied, and it has been noted that the stability and decomposition characteristics are dependent on the structure and substitutions. researchgate.netnih.gov While not a pyridine N-oxide, similar dependencies are expected for substituted pyridine hydrohalides. The onset temperature of decomposition in a DSC scan provides a measure of the compound's thermal stability under the experimental conditions.

Table 3: Hypothetical DSC Data for 4-Iodo-3-methylpyridine;hydroiodide

| Thermal Event | Expected Observation | Information Gained |

| Melting | Sharp endothermic peak | Melting point, Enthalpy of fusion, Purity assessment |